molecular formula C24H29FN4O7 B586566 N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid CAS No. 1474111-36-8

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid

Cat. No.: B586566
CAS No.: 1474111-36-8
M. Wt: 504.515
InChI Key: IXINXDLVNWLCAX-YSNBHPKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid is a metabolite of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is formed through the metabolic process where Sunitinib undergoes N-deethylation. This compound retains the pharmacological activity of its parent compound and is crucial in therapeutic drug monitoring due to its significant role in the efficacy and toxicity of Sunitinib treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid involves the N-deethylation of Sunitinib. This process can be achieved using liver microsomes from various species, including humans, where cytochrome P450 3A4 (CYP3A4) plays a significant role . The reaction conditions typically involve the use of liver microsomes and NADPH as a cofactor to facilitate the enzymatic reaction.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant enzymes to catalyze the N-deethylation of Sunitinib. The reaction is monitored and controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid primarily undergoes metabolic reactions, including oxidation and reduction. The compound can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include NADPH for enzymatic reactions, and various oxidizing and reducing agents for chemical transformations. The conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound include further oxidized or reduced metabolites. These products are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .

Properties

CAS No.

1474111-36-8

Molecular Formula

C24H29FN4O7

Molecular Weight

504.515

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C20H23FN4O2.C4H6O5/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;5-2(4(8)9)1-3(6)7/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/b15-10-;/t;2-/m.0/s1

InChI Key

IXINXDLVNWLCAX-YSNBHPKASA-N

SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Synonyms

N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Hemimalate; 

Origin of Product

United States

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